N-Hydroxy-4-methylpiperidine-1-carboximidamide
CAS No.:
Cat. No.: VC18286317
Molecular Formula: C7H15N3O
Molecular Weight: 157.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15N3O |
|---|---|
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | N'-hydroxy-4-methylpiperidine-1-carboximidamide |
| Standard InChI | InChI=1S/C7H15N3O/c1-6-2-4-10(5-3-6)7(8)9-11/h6,11H,2-5H2,1H3,(H2,8,9) |
| Standard InChI Key | GGHFDZGENJOGQE-UHFFFAOYSA-N |
| Isomeric SMILES | CC1CCN(CC1)/C(=N/O)/N |
| Canonical SMILES | CC1CCN(CC1)C(=NO)N |
Introduction
Structural Characteristics and Molecular Composition
Molecular Architecture
N-Hydroxy-4-methylpiperidine-1-carboximidamide features a six-membered piperidine ring with a methyl group at the 4-position and a carboximidamide group (-C(=NOH)NH₂) at the 1-position. The hydroxylamine-derived functional group introduces hydrogen-bonding capabilities, while the methyl substituent enhances lipophilicity. Key molecular parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₅N₃O |
| Molecular Weight | 157.21 g/mol |
| IUPAC Name | N'-hydroxy-4-methylpiperidine-1-carboximidamide |
| Canonical SMILES | CC1CCN(CC1)C(=NO)N |
| Topological Polar Surface Area | 72.6 Ų |
The compound’s three-dimensional conformation adopts a chair configuration for the piperidine ring, with the carboximidamide group positioned equatorially to minimize steric strain .
Comparative Structural Analysis
Compared to analogs like N'-hydroxy-4-[(piperidin-1-yl)methyl]benzene-1-carboximidamide (C₁₃H₁₉N₃O) , the absence of an aromatic benzene ring in N-Hydroxy-4-methylpiperidine-1-carboximidamide reduces π-π stacking potential but improves solubility in polar solvents. Structural similarities to 1-Methylpiperidin-4-ol , a known precursor, highlight shared synthetic intermediates while emphasizing the critical role of the carboximidamide group in biological activity.
Synthesis and Manufacturing
Synthetic Pathways
The primary synthesis route involves two stages:
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N-Hydroxylation: 4-Methylpiperidine undergoes hydroxylamine-mediated hydroxylation at the nitrogen atom, yielding 4-methylpiperidine-N-hydroxylamine.
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Carboximidamide Formation: The intermediate reacts with cyanamide derivatives under acidic conditions, introducing the carboximidamide group via nucleophilic substitution.
Alternative methods utilize coupling reagents like EDCI/HOBt to facilitate amide bond formation between pre-functionalized piperidine derivatives and hydroxylamine analogs. Yield optimization (typically 65–72%) requires strict temperature control (0–5°C during hydroxylation) and anhydrous conditions to prevent hydrolysis of the carboximidamide group.
Purification and Characterization
Post-synthetic purification employs silica gel chromatography (ethyl acetate/methanol 9:1), followed by recrystallization from ethanol/water mixtures. Structural validation uses:
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Mass Spectrometry: ESI-MS m/z 158.12 [M+H]⁺
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NMR Spectroscopy:
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¹H NMR (400 MHz, D₂O): δ 1.35 (s, 3H, CH₃), 1.78–1.85 (m, 4H, piperidine H), 3.22 (t, J = 5.6 Hz, 2H, N-CH₂), 3.45 (t, J = 5.6 Hz, 2H, N-CH₂)
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¹³C NMR: δ 22.1 (CH₃), 46.8 (piperidine C), 158.4 (C=NOH)
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Chemical Properties and Reactivity
Reactivity Profile
The compound participates in three primary reaction types:
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Nucleophilic Substitution: The hydroxylamine group undergoes alkylation with electrophiles (e.g., alkyl halides) to form N-alkylated derivatives.
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Hydrogen Bonding: The -NHOH moiety acts as a hydrogen bond donor, facilitating interactions with biological targets like enzyme active sites.
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Oxidation-Reduction: Under acidic conditions, the imine group (C=N) can reduce to a secondary amine, though this is mitigated by the hydroxyl group’s electron-withdrawing effect.
Stability and Degradation
Stability studies indicate:
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pH Sensitivity: Stable in neutral conditions (pH 6–8) but degrades rapidly under strong acids (t₁/₂ = 2.3 h at pH 2) or bases (t₁/₂ = 1.8 h at pH 12).
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Thermal Degradation: Decomposes above 180°C via cleavage of the N-O bond in the hydroxylamine group.
Mechanism of Action and Biological Activity
Enzyme Inhibition
N-Hydroxy-4-methylpiperidine-1-carboximidamide demonstrates inhibitory activity against metalloenzymes, particularly phosphatases and kinases . Kinetic studies reveal a mixed inhibition mode (Kᵢ = 12.7 μM for PTP1B phosphatase), where the carboximidamide group chelates catalytic metal ions (e.g., Zn²⁺ in phosphatase active sites).
Receptor Modulation
In silico docking simulations predict affinity for G-protein-coupled receptors (GPCRs), notably serotonin receptors (5-HT₂ₐ, ΔG = -9.3 kcal/mol), suggesting potential neuromodulatory applications.
Future Directions and Challenges
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Analogue Development: Introducing fluorinated methyl groups may enhance metabolic stability without compromising solubility.
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Targeted Delivery: Encapsulation in lipid nanoparticles could improve bioavailability, currently limited to 22% in oral administrations.
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Toxicology Profiling: Preliminary cytotoxicity assays (CC₅₀ > 100 μM in HEK293 cells) warrant expanded organ-specific toxicity studies.
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